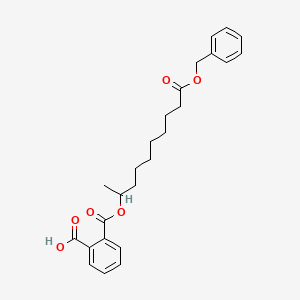
N-Desmethyl Rosuvastatin-d6 Disodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Desmethyl Rosuvastatin-d6 Disodium Salt is a labeled analogue of N-Desmethyl Rosuvastatin. It is an inhibitor of the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol. This compound is primarily used for research purposes and is not intended for diagnostic or therapeutic use .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Rosuvastatin-d6 Disodium Salt involves the demethylation of Rosuvastatin, followed by the incorporation of deuterium atoms. The reaction typically requires specific conditions, including the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and reliability of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-Desmethyl Rosuvastatin-d6 Disodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogues .
Wissenschaftliche Forschungsanwendungen
N-Desmethyl Rosuvastatin-d6 Disodium Salt has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Rosuvastatin and its metabolites.
Biology: Employed in studies investigating the metabolic pathways and enzyme interactions involving HMG-CoA reductase.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of Rosuvastatin in the body.
Industry: Applied in the development and testing of new cholesterol-lowering drugs .
Wirkmechanismus
N-Desmethyl Rosuvastatin-d6 Disodium Salt exerts its effects by inhibiting the enzyme HMG-CoA reductase. This enzyme is responsible for the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound effectively reduces the production of cholesterol in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Desmethyl Rosuvastatin: The non-deuterated analogue of N-Desmethyl Rosuvastatin-d6 Disodium Salt.
Rosuvastatin: The parent compound from which this compound is derived.
Atorvastatin: Another HMG-CoA reductase inhibitor used for lowering cholesterol levels .
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which can provide insights into the metabolic and pharmacokinetic properties of Rosuvastatin. This makes it a valuable tool in research settings where precise quantification and analysis are required .
Eigenschaften
Molekularformel |
C21H24FN3Na2O6S |
|---|---|
Molekulargewicht |
517.5 g/mol |
IUPAC-Name |
disodium;(E,3S,5R)-7-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-methylsulfonylazanidylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C21H26FN3O6S.2Na/c1-12(2)19-17(9-8-15(26)10-16(27)11-18(28)29)20(13-4-6-14(22)7-5-13)24-21(23-19)25-32(3,30)31;;/h4-9,12,15-16,26-27H,10-11H2,1-3H3,(H2,23,24,25,28,29);;/q;2*+1/p-2/b9-8+;;/t15-,16-;;/m0../s1/i1D3,2D3;; |
InChI-Schlüssel |
JAKXTPXGILQLFV-KTJOFRDWSA-L |
Isomerische SMILES |
[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)[N-]S(=O)(=O)C)C([2H])([2H])[2H].[Na+].[Na+] |
Kanonische SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)[N-]S(=O)(=O)C.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13838916.png)

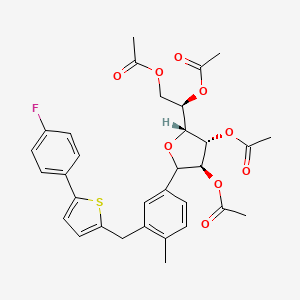

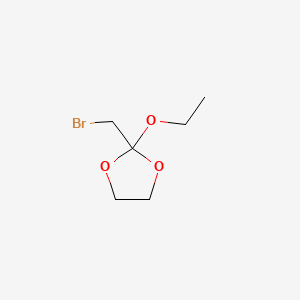

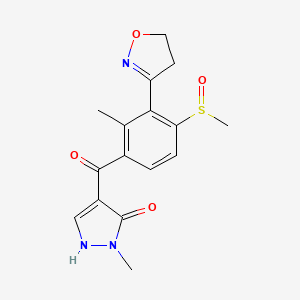

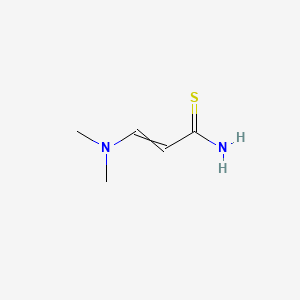

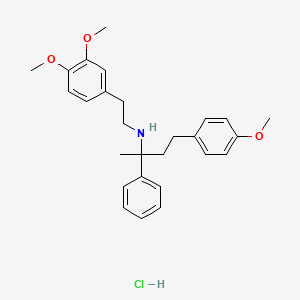
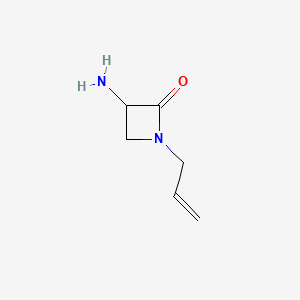
![tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane](/img/structure/B13838976.png)
